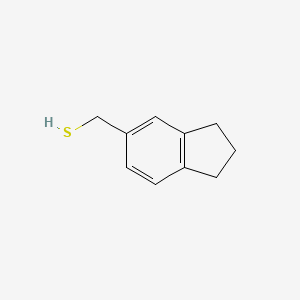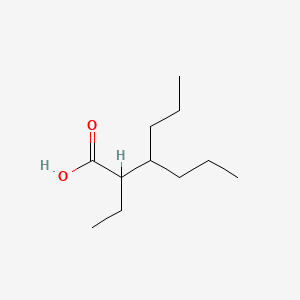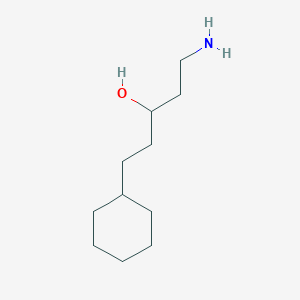
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a pyrazole ring substituted with two methyl groups and a pyrrolidine ring attached to an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, 1,3-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. For example, 2-bromoethyl pyrrolidine can be reacted with 1,3-dimethyl-1H-pyrazole in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in drug discovery efforts targeting specific biological pathways.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, inflammation, and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics to these materials.
作用機序
The mechanism of action of 1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
類似化合物との比較
Similar Compounds
1-(1H-Pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one: Lacks the methyl groups on the pyrazole ring.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(piperidin-2-yl)ethan-1-one: Contains a piperidine ring instead of a pyrrolidine ring.
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(morpholin-2-yl)ethan-1-one: Contains a morpholine ring instead of a pyrrolidine ring.
Uniqueness
1-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is unique due to the presence of both the dimethyl-substituted pyrazole ring and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The methyl groups on the pyrazole ring can influence the compound’s reactivity and binding interactions, while the pyrrolidine ring can enhance solubility and bioavailability.
特性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
1-(1,3-dimethylpyrazol-4-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C11H17N3O/c1-8-10(7-14(2)13-8)11(15)6-9-4-3-5-12-9/h7,9,12H,3-6H2,1-2H3 |
InChIキー |
NXRQQSOOBRUFEV-UHFFFAOYSA-N |
正規SMILES |
CC1=NN(C=C1C(=O)CC2CCCN2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-(4aR,8aR)-octahydropyrano[4,3-b]morpholine](/img/structure/B13530319.png)

![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)

![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)








![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)
